2,4-Dimethyldibenzothiophene
Description
Structural Context within Polycyclic Aromatic Sulfur Heterocycles (PASHs)
2,4-Dimethyldibenzothiophene belongs to the class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs). researchgate.net These are organic compounds characterized by the presence of two or more fused aromatic rings, with at least one sulfur atom incorporated into one of the rings. The core structure of 2,4-DMDBT is dibenzothiophene (B1670422) (DBT), which consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring. nih.gov The "2,4-dimethyl" designation indicates the attachment of two methyl groups (–CH₃) at the 2nd and 4th positions of the dibenzothiophene framework.
The general structure of PASHs, including 2,4-DMDBT, is analogous to that of polycyclic aromatic hydrocarbons (PAHs), which are composed solely of fused aromatic rings of carbon and hydrogen. researchgate.net The presence of the sulfur heteroatom in the aromatic system of PASHs imparts distinct physical and chemical properties compared to their hydrocarbon counterparts. These properties include differences in polarity, electronic distribution, and reactivity.
| Property | Value |
| Molecular Formula | C₁₄H₁₂S nih.govcymitquimica.com |
| Molecular Weight | 212.31 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 31317-18-7 nih.govchemicalbook.com |
This interactive table provides key properties of this compound.
Prevalence and Significance in Complex Hydrocarbon Mixtures
This compound is a naturally occurring component of various complex hydrocarbon mixtures, most notably crude oil. frontiersin.orgresearchgate.net Along with other alkylated dibenzothiophenes, it is considered a biomarker, a compound whose structure can be traced back to a natural source. wiley-vch.de The distribution and relative abundance of 2,4-DMDBT and other related PASHs in crude oils and sedimentary rocks can provide valuable information for petroleum geochemists. researchgate.netfrontiersin.org
Specifically, the ratio of 2,4-DMDBT to other isomers, such as 1,4-dimethyldibenzothiophene (B1615033) (1,4-DMDBT), is utilized as a maturity parameter for crude oils. frontiersin.org As the thermal maturity of crude oil increases, the relative concentration of 2,4-DMDBT tends to rise. frontiersin.org This makes the analysis of its concentration a useful tool in oil exploration for assessing the thermal history of a petroleum reservoir.
Beyond geochemistry, the presence of 2,4-DMDBT and other refractory sulfur compounds in fossil fuels is of significant environmental and industrial concern. During the combustion of these fuels, the sulfur is released as sulfur oxides (SOx), which are major air pollutants and precursors to acid rain. farayandno.ir
Research Challenges Associated with its Molecular Structure and Reactivity
The molecular structure of this compound presents considerable challenges, particularly in the context of hydrodesulfurization (HDS). researchgate.net HDS is a critical refinery process aimed at removing sulfur from petroleum products to meet stringent environmental regulations. farayandno.ir
The primary challenge stems from the steric hindrance caused by the two methyl groups positioned near the sulfur atom. mdpi.com This steric hindrance makes it difficult for the sulfur atom to access the active sites on the surface of conventional HDS catalysts, such as those based on cobalt-molybdenum or nickel-molybdenum (B8610338) sulfides. researchgate.netdtu.dk Consequently, 2,4-DMDBT and other similarly structured compounds, like 4,6-dimethyldibenzothiophene (B75733), are among the most refractory sulfur compounds to remove from fuels. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOHAWZYMVMJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424043 | |
| Record name | 2,4-dimethyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-18-7 | |
| Record name | 2,4-dimethyldibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Approaches
Chemical Synthesis Pathways for 2,4-Dimethyldibenzothiophene
The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to modern catalytic protocols.
Multi-step synthesis provides a classical and versatile approach to constructing the dibenzothiophene (B1670422) framework. While specific literature detailing a complete multi-step synthesis for the 2,4-dimethyl isomer is not prevalent, a general and plausible pathway can be extrapolated from established methods for related substituted dibenzothiophenes. This typically involves the following key transformations:
Coupling: The initial step often involves the coupling of two smaller aromatic precursors. A common strategy is the reaction of a substituted thiophenol with a substituted cyclohexanone. For this compound, this could conceptually involve the reaction of 3-methylthiophenol with a methyl-substituted 2-chlorocyclohexanone.
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrahydrodibenzothiophene (B100517) ring system. This step is frequently promoted by strong acids, such as polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.
Aromatization: The final step is the dehydrogenation of the tetrahydrodibenzothiophene intermediate to yield the fully aromatic dibenzothiophene core. This is typically accomplished using a chemical dehydrogenating agent like selenium or sulfur at high temperatures, or through catalytic dehydrogenation with a catalyst such as palladium on carbon (Pd/C).
This sequence allows for the controlled placement of substituents on the aromatic rings based on the choice of starting materials.
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, atom economy, and reduce waste. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of dibenzothiophene derivatives. One notable approach is the intramolecular C–H/C–S coupling of diaryl sulfides. rsc.org
This method involves a palladium(II)-catalyzed oxidative dehydrogenative cyclization of a diaryl sulfide (B99878) precursor. researchgate.net For the synthesis of this compound, the precursor would be 2',4'-dimethyl-2-biphenylthiol or a related diaryl sulfide. The catalyst, typically a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the direct formation of the C-C bond needed to close the thiophene (B33073) ring, often in the presence of an oxidant. researchgate.net This approach avoids the need for pre-functionalized starting materials (e.g., halides) and often proceeds with high regioselectivity.
| Catalyst System | Precursor Type | General Conditions | Key Advantage |
|---|---|---|---|
| Pd(OAc)₂ / Oxidant | Diaryl Sulfide | High temperature, often in a high-boiling solvent like pivalic acid (PivOH) | Direct C-H functionalization, avoids pre-functionalized precursors researchgate.net |
| Palladium(II) complexes | Aryl sulfide with a directing group | Varies with complex; may not require external oxidant | Mechanistically novel, high efficiency rsc.org |
Preparation of Hydrogenated and Oxidized Derivatives
The partially and fully hydrogenated derivatives of dimethyldibenzothiophenes are of significant interest, particularly in the context of hydrodesulfurization (HDS) studies in the petroleum industry. The synthesis of these compounds is primarily achieved through catalytic hydrogenation of the parent aromatic compound.
Tetrahydro-2,4-dimethyldibenzothiophene: This derivative is formed by the selective hydrogenation of one of the benzene (B151609) rings of this compound. This is typically achieved using heterogeneous catalysts such as nickel-molybdenum (B8610338) sulfide (Ni-MoS₂) or cobalt-molybdenum sulfide (Co-MoS) supported on alumina (B75360) (γ-Al₂O₃) under high hydrogen pressure and elevated temperatures. The precise conditions can be tuned to favor the formation of the tetrahydro derivative over more deeply hydrogenated products.
Hexahydro-2,4-dimethyldibenzothiophene: Further hydrogenation of the tetrahydro intermediate leads to the hexahydro derivative, where one benzene ring is fully saturated (cyclohexane ring) while the other remains aromatic. Achieving this product selectively requires careful control of reaction conditions, as over-hydrogenation can occur.
| Product | Typical Catalyst | Typical Conditions | Note |
|---|---|---|---|
| Tetrahydro-dimethyldibenzothiophene | Sulfided NiMo/γ-Al₂O₃ | 300-400 °C, 3-5 MPa H₂ pressure | Intermediate in the hydrodesulfurization (HDS) pathway |
| Hexahydro-dimethyldibenzothiophene | Sulfided NiMo/γ-Al₂O₃ or CoMo/γ-Al₂O₃ | Controlled temperature and pressure to avoid over-hydrogenation | Key intermediate in the "HYD" pathway of HDS |
The sulfur atom in the dibenzothiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are important as they are key intermediates in oxidative desulfurization (ODS) processes.
This compound-5-oxide (Sulfoxide): Selective, single oxidation of the sulfur atom yields the sulfoxide. This transformation can be achieved using a controlled amount (one equivalent) of a mild oxidizing agent. A common reagent for this purpose is hydrogen peroxide (H₂O₂) in a solvent like acetic acid.
This compound-5,5-dioxide (Sulfone): The use of excess oxidizing agent or stronger conditions leads to the double oxidation of the sulfur atom, forming the highly stable sulfone. Hydrogen peroxide, often in the presence of a metal catalyst such as a vanadium or molybdenum compound, is highly effective for this transformation. scielo.org.zaepa.govresearchgate.net The resulting sulfone is significantly more polar than the parent dibenzothiophene, which facilitates its removal from nonpolar matrices like fuel.
| Product | Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|---|
| This compound-5-oxide | H₂O₂ (1 equivalent) | Room temperature, in acetic acid | High for sulfoxide with controlled stoichiometry |
| This compound-5,5-dioxide | H₂O₂ (excess) | Elevated temperature (e.g., 40-60 °C), often with a V or Mo catalyst | High for sulfone scielo.org.zaresearchgate.net |
Advanced Reactivity Studies and Mechanistic Investigations
Hydrodesulfurization (HDS) Chemistry of Alkylated Dibenzothiophenes Including 2,4-Dimethyldibenzothiophene
The hydrodesulfurization (HDS) of dibenzothiophene (B1670422) (DBT) and its alkyl-substituted derivatives is a critical process in the refining of petroleum fractions to produce ultra-low sulfur diesel (ULSD). researchgate.net Compounds such as 4,6-dimethyldibenzothiophene (B75733) are particularly resistant to desulfurization. hep.com.cnnih.gov The reactivity of these compounds and the mechanisms of their removal are subjects of extensive research.
Two primary reaction pathways are recognized for the HDS of dibenzothiophenes: direct desulfurization (DDS) and hydrogenation (HYD). ethz.chdtu.dk The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, leading to the formation of the corresponding biphenyl (B1667301). researchgate.netdtu.dk In contrast, the HYD pathway first involves the hydrogenation of one or both of the aromatic rings, followed by the C-S bond cleavage to produce cyclohexylbenzene (B7769038) or bicyclohexyl. ethz.chdtu.dk For DBT, the DDS pathway is generally dominant on conventional catalysts. hep.com.cn However, for sterically hindered molecules like 4,6-dimethyldibenzothiophene, the HYD pathway becomes more significant due to the steric hindrance imposed by the methyl groups at the 4 and 6 positions. hep.com.cn
The efficiency and selectivity of the HDS process are heavily dependent on the catalytic system employed. Various catalysts, from conventional transition metal sulfides to noble metals, have been investigated for the desulfurization of alkylated dibenzothiophenes.
Cobalt-molybdenum (CoMo) and nickel-molybdenum (B8610338) (NiMo) sulfides supported on high-surface-area materials like γ-alumina are the workhorses of industrial HDS processes. nih.govresearchgate.netacs.org The active phase of these catalysts is generally considered to be the "Co-Mo-S" or "Ni-Mo-S" phase, where the promoter atoms (Co or Ni) are located at the edges of MoS₂ nanostructures. acs.orged.ac.uk
These catalysts exhibit distinct activities and selectivities. NiMo catalysts are generally more active for hydrogenation reactions, making them more effective for the HDS of sterically hindered compounds like 4,6-dimethyldibenzothiophene, which primarily proceeds through the HYD pathway. researchgate.netacs.org Conversely, CoMo catalysts often show higher activity in the direct desulfurization (DDS) pathway. researchgate.netresearchgate.net The choice between NiMo and CoMo catalysts can depend on the specific composition of the feed and the desired product slate.
The active sites for the DDS and HYD pathways are believed to be different. ethz.chresearchgate.net DDS is thought to occur on the metallic edges of the MoS₂ slabs, while hydrogenation may take place on "brim" sites near the edges. researchgate.net The promoter atoms play a crucial role in enhancing the catalytic activity. They are believed to create more active sites and/or modify the electronic properties of the MoS₂ phase, facilitating the C-S bond cleavage. ed.ac.ukresearchgate.net The optimal ratio of Co or Ni to Mo is a critical factor in maximizing catalyst activity. ethz.ch
Table 1: Comparison of Conventional HDS Catalysts
| Catalyst Type | Predominant Reaction Pathway Favored | Relative Activity for 4,6-DMDBT HDS | Key Characteristics |
|---|---|---|---|
| CoMo/Al₂O₃ | Direct Desulfurization (DDS) researchgate.netresearchgate.net | Generally lower than NiMo acs.org | More resistant to H₂S inhibition at higher pressures. ethz.ch |
| NiMo/Al₂O₃ | Hydrogenation (HYD) researchgate.netacs.org | Generally higher than CoMo acs.org | Higher hydrogenation activity is beneficial for sterically hindered molecules. researchgate.net |
While conventional CoMo and NiMo catalysts are widely used, research has explored other catalytic systems to achieve deeper desulfurization. Noble metal catalysts, such as those based on platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), have shown significant activity in HDS reactions. jpn.orgmdpi.com Pd-based catalysts, in particular, have demonstrated excellent hydrogenation properties, making them effective for the HDS of refractory compounds like 4,6-dimethyldibenzothiophene. jpn.org The high hydrogenation capability of these catalysts helps to overcome the steric hindrance of the alkyl groups. jpn.org Bimetallic noble metal catalysts, such as Pt-Pd, can exhibit synergistic effects, further enhancing HDS activity. jpn.org
Unsupported catalysts, also known as bulk catalysts, represent another approach to enhance HDS activity. nih.govmdpi.com These catalysts, which are not dispersed on a support material, offer a higher density of active sites. nih.gov Unsupported Ni-Mo-W catalysts, for instance, have been shown to be significantly more active than conventional supported catalysts. azom.com The synthesis method for these unsupported catalysts, such as thermal decomposition of thiosalts or solvothermal methods, plays a crucial role in determining their final properties and catalytic performance. mdpi.comresearchgate.net
Promoters are essential components of HDS catalysts, significantly enhancing their activity and influencing their selectivity. In conventional CoMo and NiMo catalysts, the promoter effect is attributed to the formation of the highly active "Co-Mo-S" and "Ni-Mo-S" phases. ed.ac.ukresearchgate.net The promoter atoms are believed to enhance the rate of C-S bond cleavage. researchgate.net This enhancement is particularly pronounced for the DDS pathway in the HDS of DBT. researchgate.net However, for sterically hindered molecules like 4,6-dimethyldibenzothiophene, the promoting effect on the DDS pathway is much more limited. researchgate.net
The addition of other elements can also act as promoters. For example, phosphorus is sometimes added to CoMo/γ-Al₂O₃ catalysts to improve their characteristics. researchgate.net The addition of phosphorus has been shown to favor the DDS pathway over the HYD pathway for both DBT and 4-methyldibenzothiophene (B47821). researchgate.net The presence of H₂S in the reaction environment also has a promoting, albeit complex, effect. While it can inhibit the reaction at high concentrations, a certain partial pressure of H₂S is necessary to maintain the sulfided state of the catalyst. ethz.chscirp.org The inhibitory effect of H₂S can be more pronounced for the DDS pathway than for the HYD pathway. researchgate.net
Table 2: Effect of Promoters on HDS of Dibenzothiophenes
| Promoter | Effect on Activity | Effect on Selectivity | Reference |
|---|---|---|---|
| Co | Enhances the rate of the DDS pathway for DBT. | Favors DDS over HYD for DBT. | researchgate.net |
| Ni | Enhances the rate of the DDS pathway for DBT. | Favors DDS over HYD for DBT. | researchgate.net |
| Phosphorus | Increases overall HDS activity. | Favors DDS over HYD for DBT and 4-MDBT. | researchgate.net |
Understanding the detailed reaction pathways and the intermediates formed during HDS is crucial for designing more efficient catalysts. The two main pathways, DDS and HYD, involve different sets of intermediate species.
The direct desulfurization (DDS) pathway involves the direct cleavage of the C-S bonds of the dibenzothiophene molecule without prior hydrogenation of the aromatic rings. researchgate.net This process is a hydrogenolysis reaction where hydrogen atoms attack the C-S bonds, leading to the extrusion of the sulfur atom as H₂S and the formation of biphenyl or its alkylated derivatives. dtu.dk
For dibenzothiophene (DBT), the DDS route is generally the major pathway on conventional CoMo and NiMo catalysts. hep.com.cn The reaction is thought to proceed through the adsorption of the sulfur atom onto a coordinatively unsaturated site (CUS) on the catalyst surface. dtu.dk This adsorption weakens the C-S bonds, making them susceptible to hydrogenolysis. Theoretical studies using density functional theory (DFT) have suggested that the scission of the first C-S bond is often the rate-limiting step in the DDS mechanism. acs.org The resulting intermediate, a thiolate species bound to the surface, then undergoes cleavage of the second C-S bond to release the biphenyl product. acs.org
Elucidation of Reaction Pathways and Intermediate Formation
Hydrogenation (HYD) Pathways and Intermediates
The hydrodesulfurization (HDS) of this compound, a refractory sulfur compound found in petroleum feedstocks, proceeds primarily through the hydrogenation (HYD) pathway. This is in contrast to its parent compound, dibenzothiophene (DBT), which is more readily desulfurized via the direct desulfurization (DDS) route. hep.com.cndtu.dk The steric hindrance imposed by the methyl groups at the 4- and 6-positions of the dibenzothiophene molecule makes it difficult for the sulfur atom to directly interact with the active sites of the catalyst, thus favoring the HYD pathway. hep.com.cnresearchgate.net
In the HYD pathway, one of the aromatic rings of the this compound molecule is first saturated before the carbon-sulfur bond is broken. hep.com.cn This initial hydrogenation step helps to overcome the steric hindrance by removing the planarity of the molecule, allowing for better access to the sulfur atom. epa.gov The reaction network for the HDS of 4,6-dimethyldibenzothiophene (a close analog and often studied representative for dimethylated dibenzothiophenes) over a Pd/γ-Al2O3 catalyst has been shown to proceed almost exclusively through the HYD pathway, with only a minor contribution from the DDS route. epa.gov
Several partially hydrogenated intermediates have been identified in the HYD pathway of 4,6-dimethyldibenzothiophene. These include:
4,6-dimethyl-1,2,3,4-tetrahydro-dibenzothiophene (4,6-DM-TH-DBT) epa.gov
4,6-dimethyl-hexahydro-dibenzothiophene (4,6-DM-HH-DBT) epa.gov
4,6-dimethyl-perhydro-dibenzothiophene (4,6-DM-PH-DBT) epa.gov
Studies have shown that these hydrogenated intermediates can be desulfurized much more easily than the parent 4,6-dimethyldibenzothiophene molecule. epa.gov The hydrogenation and dehydrogenation reactions between these intermediates occur readily, with 4,6-DM-TH-DBT and 4,6-DM-HH-DBT rapidly interconverting and existing in equilibrium during the HDS process. epa.gov The final desulfurized product of the HYD pathway is typically 3,3'-dimethylcyclohexylbenzene. dtu.dk
The preference for the HYD pathway in the HDS of 4,6-dimethyldibenzothiophene has been observed over various catalysts, including NiMo and CoMo sulfides. ed.ac.uknih.gov Over a NiMo sulfide (B99878) catalyst, the HYD pathway was found to be significantly more pronounced than the DDS route for the HDS of 4,6-dimethyldibenzothiophene. nih.gov
Steric Effects and Refractoriness in HDS
The presence and position of alkyl groups, particularly methyl groups, on the dibenzothiophene (DBT) molecule significantly impact its reactivity in hydrodesulfurization (HDS). Methyl groups in the 4- and 6-positions, as in 4,6-dimethyldibenzothiophene (4,6-DMDBT), create steric hindrance that makes these compounds particularly resistant to desulfurization, a property known as refractoriness. hep.com.cnresearchgate.nettue.nl
This steric hindrance primarily affects the direct desulfurization (DDS) pathway, where the sulfur atom in the DBT molecule needs to directly adsorb onto the active sites of the catalyst. The methyl groups at the 4- and 6-positions physically block this interaction. hep.com.cnresearchgate.net As a result, the HDS of 4,6-DMDBT predominantly proceeds through the hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated. hep.com.cned.ac.uk This initial hydrogenation alters the geometry of the molecule, reducing the steric hindrance and allowing for subsequent C-S bond cleavage. epa.gov
The refractory nature of 4,6-DMDBT is a major challenge in achieving ultra-deep desulfurization of diesel fuels. researchgate.net Research has consistently shown that the HDS reactivity of 4,6-DMDBT is significantly lower than that of DBT. For instance, the HDS rate for 4,6-DMDBT can be more than an order of magnitude lower than that for DBT over conventional CoMo catalysts. researchgate.netacs.org This decreased reactivity is also reflected in the higher activation energy required for the HDS of 4,6-DMDBT compared to DBT. acs.org
While steric hindrance is a primary factor, it may not be the sole reason for the reduced HDS rate of 4,6-DMDBT. Studies have suggested that the methyl groups also influence the adsorption properties of the molecule on the catalyst surface. researchgate.net While some research indicates that 4,6-DMDBT can be adsorbed on the catalyst more strongly than DBT through π-electron interactions, the methyl groups inhibit the specific interaction between the sulfur atom and the active sites. researchgate.net This leads to a decrease in the adsorption capacity for 4,6-DMDBT compared to DBT. researchgate.net
Kinetic Modeling and Rate Determination in HDS Systems
The hydrodesulfurization (HDS) of this compound and its isomers is a complex process involving multiple reaction pathways and intermediates. Kinetic modeling is a crucial tool for understanding the reaction mechanisms, determining the rates of individual steps, and optimizing reactor design for deep desulfurization. acs.orgjbth.com.brresearchgate.net
The HDS of dibenzothiophenes (DBTs) is generally described by two parallel reaction routes: direct desulfurization (DDS) and hydrogenation (HYD). dtu.dkacs.org Kinetic models often employ the Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism to account for the competitive adsorption of reactants, intermediates, and inhibitors on the catalyst surface. acs.orgjst.go.jp
Several key findings from kinetic studies on the HDS of alkylated DBTs include:
Distinct Active Sites: Some kinetic models suggest that the DDS and HYD pathways occur on different types of active sites on the catalyst. acs.orgscirp.org
Steric Hindrance Effects: The rate constants for the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT) are significantly lower than those for DBT, reflecting the steric hindrance of the methyl groups. acs.org The HYD pathway is generally favored for 4,6-DMDBT. ed.ac.uknih.gov
Intermediate Reactivity: Kinetic models have been developed to estimate the rate constants for the transformation of partially hydrogenated intermediates. The rate of sulfur removal from these intermediates is often slower for 4,6-DMDBT compared to DBT. nih.gov
Inhibition Effects: Hydrogen sulfide (H₂S), a product of the HDS reaction, can inhibit the process by adsorbing on the catalyst surface. jst.go.jpscirp.org Kinetic models can quantify this inhibition effect. jst.go.jp Aromatic compounds present in the feed also act as inhibitors. acs.orgacs.org
A summary of kinetic parameters from a study on the HDS of DBT and 4,6-DMDBT over a Co-Mo/Al₂O₃ catalyst is presented below:
| Compound | Parameter | Value |
| DBT | Activation Energy for BP formation (kcal/mol) | 24 ± 2 |
| 4,6-DMDBT | Activation Energy for 3,3'-DMBP formation (kcal/mol) | 38 ± 2 |
| DBT | Heat of Adsorption for BP formation (kcal/mol) | 10 ± 2 |
| 4,6-DMDBT | Heat of Adsorption for BPs formation (kcal/mol) | 17 ± 2 |
| H₂S | Heat of Adsorption for BPs formation (kcal/mol) | 19 ± 2 |
| Data from a study on the HDS of DBT and 4,6-DMDBT over a Co-Mo/Al₂O₃ catalyst. jst.go.jp |
Interactive Data Table: HDS Kinetic Parameters
This table allows for filtering and sorting of the kinetic parameters for different compounds.
| Compound | Parameter | Value (kcal/mol) |
| DBT | Activation Energy for BP formation | 24 ± 2 |
| 4,6-DMDBT | Activation Energy for 3,3'-DMBP formation | 38 ± 2 |
| DBT | Heat of Adsorption for BP formation | 10 ± 2 |
| 4,6-DMDBT | Heat of Adsorption for BPs formation | 17 ± 2 |
| H₂S | Heat of Adsorption for BPs formation | 19 ± 2 |
| Data sourced from a study on the HDS of DBT and 4,6-DMDBT over a Co-Mo/Al₂O₃ catalyst. jst.go.jp |
These kinetic models, validated with experimental data, are essential for process simulation and optimization to achieve the stringent sulfur limits in fuels. jbth.com.brresearchgate.net
Influence of Aromatic Co-Feed and Inhibitors on HDS Efficiency
The efficiency of hydrodesulfurization (HDS) of this compound and other refractory sulfur compounds is significantly affected by the presence of other aromatic compounds and inhibitors in the feed. acs.orgacs.org These molecules compete with the sulfur-containing compounds for the active sites on the catalyst, leading to a decrease in the HDS reaction rate. acs.orgresearchgate.net
Aromatic compounds with two or more rings have a stronger inhibitory effect on HDS than single-ring aromatics. acs.org This effect is more pronounced for the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT) than for dibenzothiophene (DBT). acs.org The competitive adsorption between the sulfur compounds and aromatics is the primary reason for the reduced HDS efficiency. acs.org
Kinetic studies have shown that aromatic compounds and their reaction products adsorb on both the direct desulfurization (DDS) and hydrogenation (HYD) sites of the catalyst. acs.org Certain aromatics, like fluorene, exhibit a strong inhibitory effect on the HYD sites due to their structural similarity to dibenzothiophene. acs.org
Nitrogen-containing compounds, such as 2,6-Lutidine, also act as strong inhibitors in the HDS process. medwinpublishers.com The presence of these compounds can significantly decrease the reaction rate for the desulfurization of alkylated dibenzothiophenes. medwinpublishers.com This inhibitory effect can be partially overcome by increasing the reaction temperature. medwinpublishers.com
Hydrogen sulfide (H₂S), a product of the HDS reaction, also acts as an inhibitor. jst.go.jp It competes for active sites on the catalyst and can significantly decrease the conversion of DBTs. jst.go.jp The formation of both biphenyls (from the DDS pathway) and cyclohexylbenzenes (from the HYD pathway) is inhibited by H₂S, with the DDS pathway being more significantly affected. jst.go.jp
Oxygenated compounds, such as phenol (B47542) and guaiacol, can also inhibit the HDS of dibenzothiophenes through competitive adsorption. researchgate.net The inhibition effect is similar for both the HYD and DDS routes, suggesting competitive adsorption on the catalyst surface. researchgate.net
Oxidative Desulfurization (ODS) of Alkylated Dibenzothiophenes
Oxidative desulfurization (ODS) presents a promising alternative to hydrodesulfurization (HDS) for removing refractory sulfur compounds like this compound. arabjchem.orghnu.edu.cn ODS operates under milder conditions and involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction or adsorption. arabjchem.orgnih.govcsic.es
Catalytic Oxidation Systems (e.g., Peroxides with Metal Catalysts)
A variety of catalytic systems have been developed for the ODS of alkylated dibenzothiophenes. These systems typically consist of an oxidant and a catalyst.
Oxidants:
Hydrogen Peroxide (H₂O₂): This is a commonly used oxidant due to its environmental friendliness, as it only produces water as a byproduct. csic.es
Peroxymonosulfate (PMS): Activated by catalysts like magnetic CoFe₂O₄ nanoparticles, PMS has shown high efficiency in removing dibenzothiophene (DBT), benzothiophene (B83047) (BT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT). arabjchem.org
Cyclohexanone Peroxide (CYHPO): This oil-soluble oxidant has demonstrated high activity in the ODS of DBT. acs.orgresearchgate.net
Molecular Oxygen: Used in aerobic ODS systems, often in the presence of specialized catalysts. arabjchem.orgrsc.org
Metal Catalysts: A wide range of metal-based catalysts have been investigated for ODS, often supported on materials with high surface area.
Molybdenum (Mo): Molybdenum-based catalysts, such as MoO₃ supported on various materials, are highly active in ODS. hnu.edu.cnacs.org For instance, MoO₃ supported on a macroporous resin achieved 100% conversion of DBT to its sulfone. acs.org
Tungsten (W): Tungsten-based catalysts have also shown good performance in ODS. mdpi.com
Titanium (Ti): Titanium-containing catalysts have been successfully used for the oxidation of DBT and its derivatives. csic.es
Vanadium (V): Vanadium-containing catalysts have been shown to effectively catalyze the conversion of sulfur compounds to sulfones. chula.ac.th
Mixed Metal Oxides: Bimetallic and mixed metal oxides, such as Co-Mo-O and NbVOx, can exhibit synergistic effects that enhance catalytic activity. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs like UiO-66-NH₂ have been investigated as catalysts for the ODS of DBT. nih.gov
The reactivity of different sulfur compounds in ODS can vary. In some systems, the order of reactivity has been found to be DBT > 4,6-DMDBT > BT. semanticscholar.org However, other studies have reported that 4,6-DMDBT exhibits higher reactivity than DBT. rsc.orgrsc.org
Reaction Kinetics and Optimization of ODS Parameters
The efficiency of the oxidative desulfurization (ODS) process is influenced by several parameters, and understanding the reaction kinetics is crucial for optimization.
Reaction Kinetics: The ODS of organosulfur compounds often follows pseudo-first-order kinetics. semanticscholar.org The rate of the reaction is dependent on the concentration of the sulfur compound and the oxidant, as well as the catalyst loading and temperature.
Optimization of ODS Parameters: Several studies have focused on optimizing the reaction conditions to maximize the removal of dibenzothiophene (DBT) and its alkylated derivatives. The key parameters that are typically optimized include:
Oxidant-to-Sulfur (O/S) Ratio: The molar ratio of the oxidant to the sulfur compound is a critical parameter. hnu.edu.cnresearchgate.net A higher O/S ratio generally leads to higher conversion, but an excessive amount of oxidant can be uneconomical and may lead to unwanted side reactions. researchgate.net An optimal O/S mass ratio of 1.62 was determined in one study for DBT removal. nih.govacs.org
Catalyst-to-Sulfur (C/S) Ratio: The amount of catalyst used also plays a crucial role. nih.gov Increasing the catalyst loading can enhance the reaction rate, but there is an optimal point beyond which the increase in efficiency is not significant. An optimal C/S mass ratio of 12.1 was found for DBT removal in a particular system. nih.govacs.org
Reaction Time: The conversion of sulfur compounds increases with reaction time until it reaches a plateau. hnu.edu.cnacs.org
Response surface methodology (RSM) is a statistical tool that has been effectively used to model and optimize the ODS process by studying the interactions between different operating variables. nih.govresearchgate.net
A study on the optimization of ODS of DBT using a UiO-66-NH₂ catalyst provided the following optimal conditions:
| Parameter | Optimal Value |
| Temperature | 72.6 °C |
| O/S Mass Ratio | 1.62 mg/mg |
| C/S Mass Ratio | 12.1 mg/mg |
| Data from a study on the catalytic oxidation of DBT over UiO-66-NH₂. nih.govacs.org |
Biodesulfurization (BDS) of Alkylated Dibenzothiophenes
Biodesulfurization (BDS) has emerged as a complementary technology to conventional hydrodesulfurization (HDS) for removing recalcitrant organosulfur compounds from fossil fuels. mdpi.comnih.gov This biotechnological approach utilizes specific microorganisms that can cleave carbon-sulfur bonds, offering a potentially more selective and cost-effective method for achieving ultra-low sulfur levels in petroleum products. nih.govasm.org The focus of BDS is often on compounds like dibenzothiophene (DBT) and its alkylated derivatives, such as this compound, which are particularly resistant to HDS. nih.govnih.gov
A variety of microorganisms have been identified for their ability to desulfurize dibenzothiophene and its alkylated forms. mdpi.comresearchgate.net These microbes are typically isolated from petroleum-contaminated environments. While most identified desulfurizing bacteria are Gram-positive, a few Gram-negative species have also been reported. unud.ac.id
Prominent among the desulfurizing bacteria are species from the genus Rhodococcus, with Rhodococcus erythropolis IGTS8 being one of the most extensively studied strains. mdpi.commdpi.comresearchgate.net This strain has demonstrated the ability to desulfurize DBT and its derivatives, including 4-methyldibenzothiophene (4-MDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT). mdpi.com Other significant genera capable of this biotransformation include Gordonia, Mycobacterium, Paenibacillus, Bacillus, Sphingomonas, and Pseudomonas. mdpi.comresearchgate.netunud.ac.idresearchgate.net For instance, Sphingomonas subarctica T7b has been shown to effectively degrade DBT and its alkylated versions. unud.ac.id Mixed microbial cultures, such as the AK6 consortium, have also been investigated and shown to possess robust desulfurization capabilities, sometimes exceeding those of pure strains due to synergistic interactions. frontiersin.org
The desulfurization activity of these microorganisms varies depending on the specific strain and the structure of the organosulfur compound. Generally, the rate of biodesulfurization decreases as the number and size of alkyl substituents on the dibenzothiophene molecule increase. mdpi.comresearchgate.net This is often attributed to steric hindrance affecting enzyme-substrate interactions and reduced bioavailability of the more hydrophobic, highly substituted molecules. mdpi.com For example, the desulfurization activity of R. erythropolis IGTS8 follows the order: DBT > 4-MDBT > 4,6-DMDBT. mdpi.com
Table 1: Examples of Desulfurizing Microorganisms and their Characteristics
| Microorganism/Strain | Gram Status | Key Characteristics | Desulfurization Capability | Citations |
| Rhodococcus erythropolis IGTS8 | Gram-positive | Well-studied model organism for BDS. | Utilizes the 4S pathway to desulfurize DBT, 4-MDBT, and 4,6-DMDBT. mdpi.commdpi.com | mdpi.commdpi.com |
| Sphingomonas subarctica T7b | Gram-negative | Capable of desulfurizing alkylated DBTs with long alkyl chains. | Degrades DBT and its alkylated derivatives. unud.ac.id | unud.ac.id |
| Gordonia sp. | Gram-positive | Often isolated from oil-contaminated sites; some species are thermophilic. | Able to use DBT and its derivatives as a sole sulfur source. researchgate.net | researchgate.net |
| Paenibacillus sp. A11-2 | Gram-positive | Thermophilic bacterium with enzymes that have high desulfurizing potential. | Desulfurizes asymmetrically alkylated dibenzothiophenes. mdpi.com | mdpi.com |
| AK6 Mixed Culture | Mixed | A consortium of bacteria enriched from polluted soil. | Transforms DBT to 2-hydroxybiphenyl (2-HBP). frontiersin.org | frontiersin.org |
The most studied and significant biochemical route for the biodesulfurization of dibenzothiophene and its derivatives is the sulfur-specific "4S pathway". nih.govmdpi.com This pathway is advantageous for fuel processing because it removes the sulfur atom without degrading the carbon skeleton of the molecule, thus preserving the fuel's calorific value. asm.orgresearchgate.net
The 4S pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the dsz operon. asm.org The key enzymes and steps are:
DszC (DBT Monooxygenase) : This enzyme catalyzes two sequential oxidation steps on the sulfur atom of DBT. It first converts DBT to DBT-5-sulfoxide (DBTO) and then to DBT-5,5-dioxide (DBTO₂). frontiersin.org
DszA (DBTO₂ Monooxygenase) : This enzyme acts on DBTO₂, catalyzing the cleavage of a carbon-sulfur bond to produce 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). asm.orgfrontiersin.org
DszB (HPBS Desulfinase) : This hydrolase catalyzes the final step, where HPBS is converted into the sulfur-free compound 2-hydroxybiphenyl (2-HBP) and sulfite (B76179) (SO₃²⁻). nih.govfrontiersin.org The sulfite can then be assimilated by the microorganism as a sulfur source.
DszD (NADH-FMN Oxidoreductase) : This enzyme is responsible for regenerating the reduced flavin mononucleotide (FMNH₂) required by the monooxygenases DszA and DszC to function. frontiersin.orgresearchgate.net
The efficiency of the biodesulfurization process is governed by a complex interplay of physical, chemical, and biological factors. nih.gov Understanding and optimizing these parameters is crucial for the potential industrial application of BDS.
Substrate Specificity : As mentioned, the molecular structure of the organosulfur compound is a primary determinant. The presence, position, and size of alkyl groups on the DBT ring system can sterically hinder enzyme access, leading to lower desulfurization rates for compounds like 4,6-dimethyldibenzothiophene compared to the parent DBT. mdpi.comresearchgate.net
Process Conditions : Key environmental parameters such as temperature and pH must be optimized for the specific microorganism. For example, a study optimizing conditions for a bacterial consortium found the highest activity at 25°C and a pH of 7.6. pjoes.com
Biphasic System Parameters : BDS is often carried out in a two-phase (aqueous-oil) system to overcome the low aqueous solubility of organosulfur compounds. The organic-to-aqueous phase ratio (often expressed as organic fraction percentage, OFP) is a critical factor affecting the bioavailability of the substrate to the microorganisms in the aqueous phase. mdpi.comunud.ac.id
Nutrient Availability : The presence of suitable carbon and sulfur sources in the growth medium can significantly affect microbial growth and desulfurizing activity. pjoes.com For instance, glycerol (B35011) and sodium sulfate (B86663) were found to be effective carbon and sulfur sources, respectively, for enhancing the growth of one bacterial consortium. pjoes.com
Product Inhibition : The accumulation of the final product, 2-HBP, can inhibit the activity of the desulfurizing enzymes, representing a major bottleneck for the process. nih.gov
Adsorptive Desulfurization (ADS) of Alkylated Dibenzothiophenes
Adsorptive desulfurization (ADS) is considered a promising alternative or complementary method to HDS for achieving ultra-deep desulfurization. mdpi.com This process relies on the selective removal of sulfur compounds from liquid fuels by physical adsorption onto solid materials at ambient or near-ambient conditions, which avoids the high temperatures, high pressures, and hydrogen consumption associated with HDS. mdpi.comresearchgate.net The effectiveness of ADS hinges on the development of adsorbents with high capacity and selectivity for refractory sulfur compounds like this compound.
The search for effective adsorbents has led to the investigation of a wide range of porous materials. The key attributes for a superior adsorbent include a high surface area, optimized pore structure, and surface chemistry that promotes selective interaction with sulfur compounds. semanticscholar.org
Activated Carbons (ACs) : ACs derived from various low-cost precursors like bio-waste are attractive due to their high surface area and porous nature. semanticscholar.orgresearchgate.net Their surface can be modified to enhance desulfurization performance.
Metal-Modified Adsorbents : Incorporating transition metals (e.g., Ni, Cu, Zn, Ag) onto supports like activated carbon or zeolites can significantly improve adsorption capacity and selectivity. semanticscholar.orgias.ac.inresearchgate.net The metal species are thought to act as active sites for selective adsorption via π-complexation between the metal cations and the aromatic ring of the thiophenic compounds. researchgate.net For example, nickel oxide nanoparticles doped onto activated carbon and carbon nanotubes have shown high adsorption capacity for DBT. ias.ac.inresearchgate.net
Zeolites : These microporous aluminosilicate (B74896) minerals, particularly when ion-exchanged with metals like Ag⁺, have demonstrated high efficiency. AgY zeolite, for instance, achieved 93% sulfur removal from a model fuel. rdd.edu.iq
Metal-Organic Frameworks (MOFs) : MOFs are a class of crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.comnih.gov Their well-defined pore systems and the potential for introducing specific functional groups make them highly promising for ADS. MOFs like HKUST-1 (Cu-BTC) and MOF-5 have been successfully used to remove DBT and its derivatives. mdpi.com
Supported Metal Oxides : Mixed oxides, such as TiO₂-CeO₂, supported on high-surface-area materials like MCM-48 silica, have been developed. These materials can function as photocatalysts that, under light irradiation, transform sulfur compounds into their corresponding sulfones, which are then more strongly adsorbed. psu.edu
To understand and optimize the performance of adsorbents, studies on adsorption equilibrium (isotherms), rates (kinetics), and underlying interaction mechanisms are essential.
Adsorption Isotherms : These models describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature.
The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, has been found to fit data for adsorbents like AgY zeolite. rdd.edu.iq
The Freundlich model , which is applicable to heterogeneous surfaces, has described adsorption on some activated carbons. researchgate.netresearchgate.net
The Sips isotherm , a combination of the Langmuir and Freundlich models, is often used for heterogeneous systems and has been applied to activated carbons. nih.gov
Adsorption Kinetics : Kinetic models are used to investigate the rate of adsorption and the controlling steps of the process. The pseudo-second-order kinetic model has been widely reported to provide the best fit for the adsorption of DBT and its derivatives on various adsorbents, including metal-doped activated carbons and zeolites. researchgate.netias.ac.inrdd.edu.iqnih.gov This suggests that chemisorption, involving valence forces through the sharing or exchange of electrons, may be the rate-limiting step. researchgate.net
Adsorption Mechanisms : The selective adsorption of alkylated dibenzothiophenes onto adsorbent surfaces is governed by several types of interactions:
π-Complexation : This is a key mechanism, particularly for metal-containing adsorbents. It involves the interaction between the d-orbitals of the metal cations (e.g., Cu²⁺, Ni²⁺, Ag⁺) on the adsorbent surface and the π-electrons of the aromatic system of the thiophenic compound. mdpi.com
Acid-Base Interactions : The surface of some adsorbents, like certain activated carbons, can possess acidic functional groups that interact with the slightly basic sulfur compounds. researchgate.net
Table 2: Adsorption Characteristics for Dibenzothiophene (DBT) on Various Adsorbents
| Adsorbent | Best Fit Isotherm | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Primary Mechanism | Citations |
| Activated Carbon (ACNI5) | Freundlich | Pseudo-second-order | 74 | π-Complexation / Surface Interactions | ias.ac.inresearchgate.net |
| AgY Zeolite | Langmuir | Pseudo-second-order | 57.5 (mg S/g) | π-Complexation | rdd.edu.iq |
| Activated Carbon (from bio-waste) | Freundlich | Pseudo-second-order | 15.48 | Surface Interactions / Chemisorption | researchgate.net |
| Porous Activated Carbon (PMAC 1/3) | Sips | Pseudo-second-order | 31.15 | Pore & Surface Diffusion | nih.gov |
| Metal-Organic Framework (HKUST-1) | Not specified | Not specified | ~44 | π-π Interactions | mdpi.com |
Competitive Adsorption Phenomena with Other Hydrocarbons
The efficiency of hydrodesulfurization (HDS) processes for organosulfur compounds like this compound (2,4-DMDBT) is significantly influenced by the presence of other hydrocarbons in the feedstock. These hydrocarbons, particularly aromatics, compete with the sulfur-containing molecules for active sites on the catalyst surface, a phenomenon known as competitive adsorption. This section explores the detailed research findings related to this competition, primarily using the closely related and extensively studied 4,6-dimethyldibenzothiophene (4,6-DMDBT) as a model compound due to the scarcity of direct data on 2,4-DMDBT. The structural similarity, especially the presence of methyl groups, makes 4,6-DMDBT a relevant proxy for understanding the competitive adsorption behavior of 2,4-DMDBT.
Detailed Research Findings
Research has consistently shown that the rate of HDS for refractory sulfur compounds like 4,6-DMDBT decreases significantly in the presence of aromatic hydrocarbons. researchgate.netacs.org This inhibitory effect is a direct consequence of competitive adsorption for the same active sites on the catalyst. researchgate.netacs.org The extent of this inhibition is dependent on the nature and concentration of the competing aromatic species.
Studies conducted on commercial NiMo/γ-Al₂O₃ hydrotreating catalysts have demonstrated that aromatics with two or more rings exert a stronger retarding effect on HDS than single-ring aromatics. researchgate.netacs.org This adverse impact is more pronounced for the sterically hindered 4,6-DMDBT compared to the less hindered dibenzothiophene (DBT). researchgate.netacs.org For instance, the HDS reaction rate of 4,6-DMDBT was observed to decrease more sharply than that of DBT as the concentration of aromatics in the feed increased. researchgate.net
Density Functional Theory (DFT) calculations have provided molecular-level insights into this competitive adsorption. These studies suggest the existence of different types of active sites on cobalt-promoted molybdenum sulfide (CoMoS) catalysts, primarily the "CUS-like" sites (coordinatively unsaturated sites) and "brim" sites. osti.gov Unhindered organosulfur compounds like DBT show a preference for adsorbing on the CUS-like sites. osti.gov In contrast, sterically hindered molecules such as 4,6-DMDBT, along with nitrogen-containing compounds, preferentially adsorb on the brim sites. osti.gov This distinction in site preference is crucial for understanding the competitive dynamics. Aromatic hydrocarbons, particularly polycyclic aromatics, also compete for these brim sites, leading to the observed inhibition of HDS for sterically hindered sulfur compounds.
The following data tables summarize the inhibitory effects of various aromatic hydrocarbons on the HDS of DBT and 4,6-DMDBT, providing a basis for understanding the expected behavior of 2,4-DMDBT.
Data Tables
| Aromatic Compound Added | Concentration of Aromatic (wt%) | Effect on DBT HDS Rate | Effect on 4,6-DMDBT HDS Rate | Reference |
|---|---|---|---|---|
| Naphthalene | Not specified | Inhibitory | Strongly Inhibitory | taylorfrancis.com |
| Mixed Aromatics | Increasing concentration | Significant Decrease | More Pronounced Decrease | researchgate.netacs.org |
| Monoaromatics | Not specified | Less Retardant Effect | Less Retardant Effect | researchgate.netacs.org |
| Aromatics with ≥ 2 rings | Not specified | Stronger Retardant Effect | Stronger Retardant Effect | researchgate.netacs.org |
| Compound | Preferential Adsorption Site | Implication for Competitive Adsorption | Reference |
|---|---|---|---|
| Dibenzothiophene (DBT) | CUS-like sites | Less affected by brim-site competitors. | osti.gov |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Brim sites | Direct competition with aromatics and nitrogen compounds. | osti.gov |
| Nitrogen-containing compounds | Brim sites | Strong inhibitors for HDS of sterically hindered sulfur compounds. | osti.gov |
| Aromatic Hydrocarbons | Brim sites | Compete with sterically hindered sulfur compounds for active sites. | researchgate.netacs.org |
Advanced Analytical Characterization in 2,4 Dimethyldibenzothiophene Research
Chromatographic Methodologies for Speciation and Quantification
Chromatographic techniques are fundamental for separating 2,4-dimethyldibenzothiophene from the highly complex matrices in which it is typically found, such as crude oil and its distillates.
Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS, GCxGC)
Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of volatile and semi-volatile sulfur compounds. For complex samples like crude oil, traditional one-dimensional GC-MS may not provide sufficient resolution to separate the numerous isomers of alkylated dibenzothiophenes (DBTs).
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power and peak capacity. labmanager.com This technique utilizes a two-column system, typically with a non-polar first-dimension column separating compounds by boiling point, and a polar second-dimension column separating them based on polarity. This orthogonal separation mechanism allows for the resolution of co-eluting compounds, providing a structured two-dimensional chromatogram where compounds of similar chemical classes group together. labmanager.com When coupled with a time-of-flight mass spectrometer (TOFMS), which offers fast data acquisition rates, GCxGC-TOFMS becomes a powerful tool for both the identification and quantification of specific isomers like this compound in intricate hydrocarbon mixtures. researchgate.net The quantification of methyldibenzothiophene isomers is particularly important in the geochemical characterization of crude oils, offering insights into the nature and maturity of the source rock. researchgate.net
Table 1: Typical GCxGC-TOFMS Parameters for Dibenzothiophene (B1670422) Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Primary Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rxi-5SilMS) | Separation primarily by boiling point/volatility. |
| Secondary Column | 1-2 m x 0.15 mm ID, 0.15 µm film (e.g., polar phase) | Orthogonal separation based on compound polarity. |
| Modulation Period | 4-6 seconds | Traps and re-injects effluent from the 1st to the 2nd dimension. |
| Oven Program | Initial 45°C, ramped to >230°C | Elutes a wide range of semi-volatile compounds. mdpi.com |
| MS Detector | Time-of-Flight (TOF) | Provides fast acquisition (≥100 spectra/s) and full mass range data. mdpi.com |
| Ion Source Temp. | ~230°C | Ensures proper ionization of eluted analytes. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Isomer Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with GC, is indispensable for the unambiguous identification of this compound among its constitutional isomers. While standard MS provides a nominal mass, HRMS instruments like Quadrupole Time-of-Flight (QTOF) provide highly accurate mass measurements, typically with errors of less than 5 ppm. This allows for the determination of the elemental formula of a molecule (C₁₄H₁₂S for this compound) with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) capabilities in HRMS instruments are used to differentiate isomers. In this technique, the molecular ion of a specific mass-to-charge ratio (m/z 212 for dimethyldibenzothiophenes) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's specific structure. Isomers like this compound and 4,6-dimethyldibenzothiophene (B75733), while having the same molecular weight, will produce different fragment ions or different relative abundances of fragments due to the varied positions of the methyl groups. This allows for their distinction even when they are not fully separated chromatographically. nih.govmdpi.com
Spectroscopic Techniques for Molecular Structure and Electronic State Analysis
Spectroscopic methods provide detailed information about the molecular framework and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts, signal multiplicities, and coupling constants in NMR spectra provide definitive evidence for the connectivity of atoms. Based on established NMR principles, a predicted spectrum for this compound would exhibit distinct signals for each unique proton and carbon atom. oregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic H (positions 1, 3, 6, 7, 8, 9) | 7.2 - 8.2 | Singlet, Doublet, Triplet |
| Methyl H (position 2) | 2.3 - 2.6 | Singlet | |
| Methyl H (position 4) | 2.3 - 2.6 | Singlet | |
| ¹³C | Aromatic C (unsubstituted) | 120 - 130 | - |
| Aromatic C (substituted/bridgehead) | 130 - 145 | - | |
| Methyl C (position 2) | 19 - 22 | - | |
| Methyl C (position 4) | 19 - 22 | - |
Note: Predicted values are based on general chemical shift ranges for substituted aromatic compounds. Actual values may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes. cardiff.ac.uk Specific functional groups and structural features correspond to characteristic absorption (FTIR) or scattering (Raman) frequencies. These techniques are valuable for confirming the presence of the aromatic rings, methyl groups, and the carbon-sulfur bond.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Methyl C-H Stretch | 2850 - 3000 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| Methyl C-H Bend | 1375 - 1450 | FTIR, Raman |
| C-S Stretch | 600 - 800 | Raman (often stronger) |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR (often stronger) |
Note: These are characteristic ranges and specific peak positions can be used for detailed structural confirmation. ias.ac.inijtsrd.com
X-ray Photoelectron Spectroscopy (XPS) for Surface States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of atoms within the top few nanometers of a material. thermofisher.com In the context of this compound research, XPS is not typically used to analyze the bulk compound itself, but rather its interaction with surfaces, particularly those of HDS catalysts (e.g., sulfided CoMo or NiMo). researchgate.net
When this compound adsorbs onto a catalyst surface, XPS can provide critical information. By analyzing the high-resolution spectra of the S 2p and C 1s core levels, researchers can investigate the chemical state of sulfur and carbon. For instance, shifts in the S 2p binding energy can indicate whether the sulfur atom is interacting with the catalyst surface, and can distinguish between the original thiophenic sulfur and other states that may form during a reaction, such as sulfides or polysulfides. rsc.orgnih.gov This information is crucial for understanding the mechanisms of catalytic desulfurization and for developing more efficient catalysts. researchgate.net
Material Characterization of Catalysts and Adsorbents in Desulfurization Processes
The efficiency of removing sterically hindered sulfur compounds like this compound (2,4-DMDBT) is intrinsically linked to the physicochemical properties of the catalysts and adsorbents used. Advanced material characterization is therefore crucial to understanding and optimizing desulfurization processes such as hydrodesulfurization (HDS) and oxidative desulfurization (ODS). Techniques that probe the textural, structural, and surface chemical properties of these materials provide essential insights into their performance.
The textural properties of a catalyst or adsorbent, including its specific surface area, pore volume, and pore size distribution, are fundamental to its performance in desulfurization. A high surface area provides more available active sites for the adsorption and subsequent reaction of 2,4-DMDBT molecules. The porosity of the material dictates the diffusion of reactants and products, which is especially critical for bulky molecules like 2,4-DMDBT.
The Brunauer, Emmett, and Teller (BET) method is a standard technique used to determine the specific surface area of a material through nitrogen physisorption. mdpi.com The Barrett, Joyner, and Halenda (BJH) method, often used in conjunction with N₂ adsorption-desorption isotherms, provides information on pore size distribution and total pore volume. mdpi.comacs.org
Research has shown that a combination of high surface area and appropriate pore size is necessary for effective desulfurization. For instance, in the hydrodesulfurization of 4,6-dimethyldibenzothiophene (a structurally similar and commonly studied refractory compound), tri-metallic NiMoW catalysts supported on mesoporous aluminas were investigated. mdpi.com The catalyst supported on hydrothermally treated alumina (B75360) (NiMoW/AlHYDT) exhibited a larger average pore diameter and significantly higher HDS activity compared to a catalyst on sol-gel alumina (NiMoW/Al), despite having a slightly lower BET surface area. mdpi.com This highlights that for sterically hindered molecules, larger pores are crucial to facilitate access to active sites, preventing diffusion limitations. mdpi.com While a high surface area is generally beneficial, some studies indicate that surface chemistry can play an even more critical role than textural features in the removal of DMDBT. researchgate.netresearchgate.net
| Catalyst | BET Surface Area (SBET) (m²/g) | Total Pore Volume (Vt) (cm³/g) | Average Pore Diameter (Dav) (nm) | HDS Activity (kHDS x 10-6) (mol/g·s) |
|---|---|---|---|---|
| NiMoW/Al | 227 | 0.27 | 4.8 | 1.5 |
| NiMoW/AlHYDT | 223 | 0.42 | 7.5 | 8.1 |
Understanding the crystalline structure, morphology, and dispersion of active phases in catalysts is vital for correlating their physical form with catalytic activity in the desulfurization of 2,4-DMDBT. X-ray Diffraction (XRD) and electron microscopy are powerful tools for this purpose.
X-ray Diffraction (XRD) is used to identify the crystalline phases present in a catalyst. In HDS catalysts, XRD patterns can confirm the presence of the support material, such as γ-alumina, and the active sulfide (B99878) phases, like MoS₂ or WS₂. mdpi.com For example, in sulfided NiMoW catalysts, XRD analysis has been used to identify diffraction peaks corresponding to MoS₂/WS₂ crystallites, confirming the formation of the active phase necessary for C-S bond cleavage. mdpi.com The technique can also be used to assess the stability of a catalyst by comparing its phase structure before and after multiple reaction cycles. rsc.org
Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the catalyst's morphology and microstructure.
SEM is used to study the surface morphology of catalyst particles. It can reveal features like surface roughness and the presence of pores. mdpi.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the catalyst surface. rsc.orgepa.gov
TEM , particularly High-Resolution TEM (HRTEM), offers much higher magnification and is essential for observing the nanostructure of the active phase. In HDS catalysts, HRTEM is used to directly visualize the stacked slab structure of MoS₂ (or WS₂) nanocrystals. mdpi.com This allows for the measurement of critical parameters like the length and stacking degree of the sulfide slabs, which are known to influence catalytic activity. For instance, studies on NiMoW catalysts for 4,6-DMDBT HDS found that the most active catalyst had an optimal distribution of Mo(W)S₂ slab lengths (2-4 nm) and a low average stacking number (1.7), indicating a high dispersion of active edge sites. mdpi.com
| Technique | Information Obtained | Example Finding in DMDBT-related Research | Reference |
|---|---|---|---|
| XRD | Crystalline phase identification | Confirmed the formation of MoS₂/WS₂ crystallites in sulfided NiMoW/Alumina catalysts. | mdpi.com |
| SEM | Surface morphology and particle shape | Depicted the surface morphology of porous alumina supports, showing differences in surface roughness. | mdpi.com |
| HRTEM | Nanostructure, dispersion, and morphology of active phases | Observed the layered structure of Mo(W)S₂ nanocrystals and measured slab length and stacking degree. The most active catalyst had slab lengths of 2-4 nm. | mdpi.com |
The surface chemistry, particularly the nature and concentration of acid sites, is a determining factor in the catalytic activity and reaction pathway for the desulfurization of 2,4-DMDBT. The interaction between the sulfur atom in the DMDBT molecule and the catalyst surface is heavily influenced by the surface's acidic properties.
The two main types of acid sites are Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors). The desulfurization of dibenzothiophenic compounds can proceed through two primary pathways: direct desulfurization (DDS), which involves the direct cleavage of C-S bonds, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated, followed by C-S bond scission. The balance between these pathways can be controlled by the type of acidity present on the catalyst surface.
A key technique for characterizing catalyst acidity is Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-FTIR) . In this method, pyridine, a basic probe molecule, is adsorbed onto the catalyst surface. The resulting infrared spectrum shows distinct absorption bands that correspond to pyridine interacting with Brønsted acid sites (around 1540-1546 cm⁻¹) and Lewis acid sites (around 1446-1450 cm⁻¹). acs.orgacs.org By quantifying the intensity of these bands, the concentration of each type of acid site can be determined.
Research has established a direct link between the type of acidity and the dominant desulfurization pathway. Lewis acid sites are positively correlated with the DDS pathway, while Brønsted acid sites are linked to the HYD pathway. acs.org For example, in the HDS of dibenzothiophene over NiMoS catalysts, modifying the alumina support with zirconium increased total acidity and enhanced HDS activity. acs.org Similarly, studies on activated carbon for the oxidative desulfurization of 4,6-DMDBT found that the density of acidic functional groups was the most critical parameter for performance, more so than textural properties. rsc.org Chemical treatments that increased the number of acidic groups on the carbon surface led to a 100% conversion of 4,6-DMDBT. rsc.org
| Acid Site Type | Analytical Technique | Correlated HDS Pathway | Key Research Finding | Reference |
|---|---|---|---|---|
| Lewis Acid | Py-FTIR (band at ~1450 cm⁻¹) | Direct Desulfurization (DDS) | Positively related to the rate constant for DDS (kDDS) in NiMoS catalysts. | acs.org |
| Brønsted Acid | Py-FTIR (band at ~1540 cm⁻¹) | Hydrogenation (HYD) | Related to the rate constant for HYD (kHYD) in NiMoS catalysts. DBT HDS over NiMo/ZS catalysts mainly proceeded via the HYD route due to enhanced Brønsted acidity. | acs.orgacs.org |
Computational and Theoretical Chemistry of 2,4 Dimethyldibenzothiophene
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, especially Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2,4-DMDBT. scispace.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying the structural, spectral, and electronic characteristics of complex organic molecules. scispace.comnih.gov
The electronic properties of alkyl-substituted dibenzothiophenes are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com
In the series of organosulfur compounds including dibenzothiophene (B1670422) and its alkyl derivatives, the HOMO energies show noticeable variation, while LUMO energies remain more consistent. researchgate.net The presence of electron-donating methyl groups on the dibenzothiophene skeleton typically raises the energy of the HOMO, which can influence the molecule's reactivity. researchgate.net Theoretical studies on related molecules like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) have explored these electronic parameters in detail. inderscienceonline.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.com For alkyl-substituted dibenzothiophenes, the HOMO-LUMO gap is generally in the range of 4.57 to 4.73 eV. researchgate.net
Table 1: Frontier Orbital Energies and Related Parameters for Thiophenic Compounds Note: This table presents representative data for related compounds to illustrate the typical range of values, as specific experimental values for 2,4-DMDBT are not readily available in the cited literature. The values are calculated at the B3LYP/6-311++G* level of theory.*
| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (eV) |
| Dibenzothiophene (DBT) | -0.223 | -0.049 | ~4.73 |
| 4,6-DMDBT | -0.217 | -0.046 | ~4.65 |
| 2,4-DMDBT (Expected) | ~ -0.22 | ~ -0.05 | ~ 4.6 |
Data adapted from studies on dibenzothiophene and its alkyl-derivatives. researchgate.net
The distribution of the HOMO is particularly important as it indicates the sites most susceptible to electrophilic attack. In dibenzothiophene derivatives, the HOMO is typically localized over the entire molecule, with significant contributions from the sulfur atom's lone pair electrons and the π-system of the aromatic rings. researchgate.net
Charge distribution analysis provides a map of the electrostatic potential of the molecule, revealing electron-rich and electron-poor regions. The Mulliken population analysis for dibenzothiophene derivatives indicates that the sulfur atom generally carries a negative charge, making it a potential site for interaction with catalysts. researchgate.net
Fukui functions are reactivity descriptors derived from DFT that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. inderscienceonline.comwikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org By analyzing condensed Fukui functions (values associated with individual atoms), one can identify the atoms most likely to donate or accept electrons. inderscienceonline.comstackexchange.com
f+(r): Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).
f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).
f0(r): Indicates the propensity of a site for radical attack.
For alkyldibenzothiophenes, calculations have shown that the sulfur atom is often a primary center for electrophilic reactions, while certain carbon atoms in the rings are also reactive. inderscienceonline.com The positions of the methyl groups in 2,4-DMDBT influence the charge distribution and, consequently, the local reactivity of the different atomic sites. semanticscholar.orgresearchgate.net
Vibrational frequency analysis, performed computationally using DFT, is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. core.ac.ukresearchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of vibrational bands corresponding to specific functional groups and vibrational modes (e.g., C-H stretching, C-C ring stretching, C-S stretching). derpharmachemica.comscirp.org
For complex molecules, theoretical calculations are often essential for accurate vibrational assignments. core.ac.uk The calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.govderpharmachemica.com Studies on the related 4,6-DMDBT have successfully used DFT to assign its fundamental vibrational modes and analyze its electronic properties. inderscienceonline.com Such analysis for 2,4-DMDBT would similarly allow for the identification of its unique spectroscopic signature, correlating specific vibrational frequencies with its distinct structure.
Adsorption Studies using Computational Methods
Understanding the adsorption of 2,4-DMDBT on catalytic surfaces is crucial for improving hydrodesulfurization technologies. Computational modeling provides a molecular-level view of the adsorption process that is often difficult to obtain experimentally. cambridge.org
Computational studies, primarily using DFT, have modeled the adsorption of dibenzothiophene and its methylated analogues on various catalytic surfaces, most notably molybdenum disulfide (MoS₂), which is a key component of HDS catalysts. cambridge.orgresearchgate.net These studies reveal that molecules like 2,4-DMDBT can adopt several adsorption configurations.
Two primary modes of adsorption are typically considered:
Flat (π) Adsorption: The molecule lies parallel to the catalyst surface, interacting through its π-electron system. This mode is often energetically favorable. researchgate.net
Perpendicular (σ) Adsorption: The molecule binds to the surface through the sulfur atom, with the plane of the molecule oriented perpendicularly or at a steep angle to the surface.
The presence and position of methyl groups can introduce significant steric hindrance, affecting the preferred adsorption geometry. cambridge.org For instance, in some configurations, the methyl groups in dimethyldibenzothiophenes can have little steric interaction with the surface, while in others, they can weaken the adsorption. cambridge.org Modeling these configurations is key to understanding how the structure of 2,4-DMDBT influences its accessibility to the active sites of the catalyst. researchgate.netresearchgate.net
The strength of the interaction between the adsorbate and the catalyst is quantified by the adsorption energy. DFT calculations are used to determine these energies for different adsorption configurations. cambridge.orgaps.org The adsorption energy helps to identify the most stable binding mode and provides insight into the nature of the surface-molecule interaction, which can range from weak van der Waals forces (physisorption) to stronger chemical bonds (chemisorption). aps.org
Studies on various DMDBT isomers on MoS₂ nanoclusters have shown that flat adsorption is generally more favorable energetically due to interactions involving the sulfur atom and the aromatic rings with the molybdenum atoms. researchgate.net However, steric effects from the methyl groups can weaken this adsorption. cambridge.org The interaction can also involve π-complexation, where the d-orbitals of metal cations on the catalyst surface interact with the π-orbitals of the thiophenic ring. mdpi.commdpi.com
Table 2: Representative Adsorption Energies for Dibenzothiophene Derivatives on a MoS₂ Surface Note: This table provides illustrative data based on findings for DBT and its derivatives to show the impact of structure and adsorption mode on interaction strength.
| Adsorbate | Adsorption Mode | Calculated Adsorption Energy (eV) | Key Interaction Type |
| Dibenzothiophene (DBT) | Flat (π-face) | -1.2 to -1.5 | π-system with Mo atoms |
| Dibenzothiophene (DBT) | Perpendicular (S-bound) | -0.8 to -1.1 | S lone pair with Mo atoms |
| 4,6-DMDBT | Flat (π-face) | -1.0 to -1.3 | π-system with Mo (steric hindrance) |
| 2,4-DMDBT (Expected) | Flat (π-face) | ~ -1.1 to -1.4 | π-system with Mo (steric hindrance) |
Data adapted from DFT studies on MoS₂ surfaces. cambridge.orgresearchgate.net
These computational findings are critical for rationalizing the differing reactivities of various alkylated dibenzothiophenes in HDS processes and for guiding the design of more efficient and selective catalysts.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the complex reaction pathways involved in the transformation of 2,4-DMDBT. These methods can model the interactions between the sulfur-containing molecule and catalyst surfaces, shedding light on the step-by-step processes of bond breaking and formation.
A key aspect of understanding a chemical reaction is the characterization of its transition states and the determination of the energy required to reach them, known as activation energy. For the hydrodesulfurization of dibenzothiophene (DBT) and its alkylated derivatives like 2,4-DMDBT, computational methods such as Density Functional Theory (DFT) are employed to model these parameters.
The HDS of 2,4-DMDBT is known to be challenging due to the steric hindrance caused by the methyl groups at the 4 and 6 positions. acs.orgresearchgate.net This steric hindrance affects the molecule's ability to adsorb onto the catalyst surface, thereby influencing the activation energy. The apparent activation energy for the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT) has been found to be higher than that of unsubstituted DBT under similar conditions. acs.orgresearchgate.net
Studies have shown that the HDS of 4,6-DMDBT can proceed through two main pathways: direct desulfurization (DDS) and a hydrogenation (HYD) route. sci-hub.cat Computational analyses have been used to determine the activation energies for each pathway. For instance, over a NiMo sulfide (B99878) catalyst, the activation energy for the HDS of 4,6-DMDBT was calculated to be 12.6 kcal/mol, while over a CoMo sulfide catalyst, it was 20.8 kcal/mol. sci-hub.cat In the oxidative desulfurization of 4,6-DMDBT using an oxomolybdate catalyst, the transition state energies for the two consecutive sulfur oxidation steps were calculated to be 27.34 and 23.83 kcal/mol, respectively, indicating the second oxidation is energetically more favorable. scielo.org.mx
The table below presents a comparison of apparent activation energies for the HDS of various dibenzothiophenes over different catalysts.
| Catalyst | Compound | Activation Energy (kcal/mol) |
| NiMo/Al2O3 | Dibenzothiophene | - |
| NiMo/Al2O3 | 4-Methyldibenzothiophene (B47821) | - |
| NiMo/Al2O3 | 4,6-Dimethyldibenzothiophene | 12.6 |
| CoMo/Al2O3 | Dibenzothiophene | - |
| CoMo/Al2O3 | 4-Methyldibenzothiophene | - |
| CoMo/Al2O3 | 4,6-Dimethyldibenzothiophene | 20.8 |
Table 1: Comparison of Apparent Activation Energies for HDS of Alkyldibenzothiophenes. sci-hub.cat
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing a nanoscale view of processes like the interaction of 2,4-DMDBT with catalyst surfaces or its behavior in different solvent environments. researchgate.net These simulations can reveal how the molecule orients itself upon approaching a catalyst and how this orientation affects the reaction pathway.
In the context of biodesulfurization, MD simulations have been used to analyze the interaction of 4,6-DMDBT and its metabolic intermediates with the enzymes involved in the 4S pathway. nih.gov These simulations showed that the complexes formed between 4,6-DMDBT and the DSZ enzymes were more stable than those formed with unsubstituted DBT. nih.gov This increased stability, along with strong inhibition by metabolic byproducts, contributes to the slower biodesulfurization rate of 4,6-DMDBT compared to DBT. nih.gov
Molecular dynamics simulations have also been employed to understand the geochromatographic fractionation of dibenzothiophenes during petroleum migration. researchgate.net The interaction between polar compounds like 2,4-DMDBT and clay minerals in reservoir rocks can be modeled to predict migration patterns. researchgate.net
Kinetic Modeling and Parameter Estimation based on Theoretical Calculations
Theoretical calculations are crucial for developing accurate kinetic models of reactions involving 2,4-DMDBT. These models can predict reaction rates under various conditions and help in optimizing industrial processes like HDS.
Kinetic studies often assume pseudo-first-order kinetics for the HDS of individual sulfur compounds. researchgate.netsci-hub.cat Based on this assumption, rate constants and activation energies can be determined. For the HDS of 4,6-DMDBT, the reaction rate is significantly lower than that of DBT, a fact attributed to the steric hindrance from the methyl groups. acs.orgresearchgate.net
Kinetic modeling of the HDS of 4,6-DMDBT often involves estimating the rate constants for the parallel DDS and HYD pathways. sci-hub.cat These models can be refined by incorporating data from theoretical calculations, such as the heat of adsorption of the sulfur compounds and inhibiting aromatic compounds on the catalyst surface. acs.orgresearchgate.net For example, it has been shown that aromatics with two or more rings have a stronger inhibitory effect on the HDS of 4,6-DMDBT than on DBT. acs.org
In the context of biodesulfurization, theoretical calculations have been used to determine inhibition constants (Ki) for the metabolic intermediates of 4,6-DMDBT. nih.gov The inhibitory effect of dimethyl-hydroxybiphenylsulfinate (DMHBPS) on the DszC enzyme was found to be significant, with a Ki of 1.53 µM. nih.gov Similarly, dimethyl-hydroxybiphenyl (DMHBP) showed a marked inhibitory effect on the DszB enzyme with a Ki of 3.87 µM. nih.gov
The table below summarizes some of the kinetic parameters obtained from studies on dibenzothiophenes.
| Compound/Intermediate | Enzyme | Inhibition Constant (Ki) (µM) |
| DMHBPS | DszC | 1.53 |
| DMHBP | DszB | 3.87 |
| HBP | DszC | 6.36 |
| HBP | DszB | 7.93 |
| DMHBP | DszA | 53.6 |
Table 2: Inhibition constants of metabolic intermediates in the biodesulfurization of dibenzothiophenes. nih.gov
Environmental and Geochemical Research Perspectives
Occurrence as a Pollutant in Fossil Fuels and Derivatives
2,4-Dimethyldibenzothiophene is a member of the polycyclic aromatic sulfur heterocycles (PASHs), a class of organosulfur compounds commonly found in fossil fuels such as crude oil, coal, and their derivatives. nih.govmdpi.com These compounds are formed during the geological processes of coalification and petroleum generation. mdpi.com Dibenzothiophene (B1670422) and its alkylated homologues, including dimethyldibenzothiophenes, are significant contributors to the sulfur content in fossil fuels. nih.gov The presence of these sulfur compounds is a major environmental concern due to the emission of sulfur oxides (SOx) upon combustion, which are primary precursors to acid rain.
While the general presence of dimethyldibenzothiophenes in fossil fuels is well-documented, specific quantitative data on the concentration of the this compound isomer across various types of crude oils, coal, and refined petroleum products is not extensively detailed in publicly available literature. Analytical studies often focus on broader classes of sulfur compounds or more abundant isomers. nih.govacs.orgresearchgate.net However, it is understood that alkylated dibenzothiophenes are among the more refractory sulfur species, meaning they are more resistant to removal during standard refining processes like hydrodesulfurization. acs.org This resistance can lead to their enrichment in heavier petroleum fractions and final fuel products like diesel. nih.gov
The following table provides a general overview of the occurrence of dibenzothiophenes in fossil fuels.
| Fossil Fuel | Presence of Dibenzothiophenes | General Concentration Range |
| Crude Oil | Ubiquitous | Varies widely depending on the source, maturity, and depositional environment. |
| Coal | Common | Present in the organic matrix, with concentrations varying with coal rank and origin. |
| Diesel Fuel | Present as refractory compounds | Low ppm levels, but can be significant in untreated or lightly treated fuels. |
| Sediments | Found in petroleum-contaminated areas | Concentrations are indicative of the level and source of petrogenic pollution. |
This table provides a qualitative overview. Specific concentrations of this compound are not widely reported.
Role as a Geochemical Marker in Petroleum Exploration and Maturity Assessment
Dibenzothiophene and its alkylated derivatives, including this compound, serve as important molecular markers in the field of petroleum geochemistry. sciopen.com The relative distribution and ratios of different isomers of these compounds can provide valuable insights into the thermal maturity, depositional environment, and migration pathways of crude oil and its source rocks. nrel.govnih.gov
The underlying principle is that the thermal stability of different isomers varies. As the source rock and the generated petroleum undergo thermal maturation with increasing burial depth and temperature, the relative abundance of more thermally stable isomers increases at the expense of less stable ones. bsee.gov This predictable change allows geochemists to use specific isomer ratios as indicators of the oil's thermal history.
Several studies have proposed and utilized ratios of dimethyldibenzothiophene isomers for maturity assessment. For example, the ratio of 4,6-dimethyldibenzothiophene (B75733) to other isomers is often used. More specifically, ratios involving the this compound isomer, such as the 2,4-/(1,4+1,6)-DMDBT and 4,6-/2,4-DMDBT ratios, have been investigated. nih.gov Research has shown that with increasing migration, the 4,6-/2,4-DMDBT ratio tends to decrease, while the 2,4-/(1,4+1,6)-DMDBT ratio shows a significant increasing trend in adsorbed oils. nih.gov
The following interactive data table summarizes some key dimethyldibenzothiophene isomer ratios and their geochemical significance.
| Parameter (Ratio) | Geochemical Significance | Trend with Increasing Maturity/Migration |
| 4,6-/(1,4+1,6)-DMDBT | Maturity Indicator | Generally increases |
| 4,6-/2,4-DMDBT | Migration Tracer | Tends to decrease with migration distance |
| 2,4-/(1,4+1,6)-DMDBT | Migration Tracer | Tends to increase with migration distance |
These trends can be influenced by various factors, including the specific geological setting and the type of organic matter.
Ecotoxicological Studies and Endocrine Disrupting Potential of Alkylated Dibenzothiophenes
The ecotoxicological effects and endocrine-disrupting potential of alkylated dibenzothiophenes are areas of growing research interest due to their persistence in the environment following fossil fuel contamination. While extensive studies on all specific isomers are not available, research on dibenzothiophene (DBT) and some of its alkylated congeners provides insights into the potential hazards posed by this class of compounds.
Studies have shown that dibenzothiophene can be toxic to aquatic organisms. For instance, it has been found to be embryotoxic to fish, causing developmental abnormalities. researchgate.net The toxicity of alkylated polycyclic aromatic hydrocarbons (PAHs), which are structurally similar to alkylated dibenzothiophenes, is also well-documented, with many exhibiting carcinogenic and mutagenic properties.
Regarding endocrine disruption, some alkylated dibenzothiophenes have been investigated for their ability to interfere with hormonal systems. A study on 2,4,7-trimethyldibenzothiophene (B47645), a structurally related compound to this compound, demonstrated that it could disrupt key pathways important for placental trophoblast function, suggesting a potential for reproductive toxicity. nrel.gov This study found that 2,4,7-trimethyldibenzothiophene increased estradiol (B170435) output, a key hormone in reproductive processes. nrel.gov Such findings raise concerns that other alkylated dibenzothiophenes, including this compound, may possess similar endocrine-disrupting capabilities.
It is crucial to note that there is a lack of specific ecotoxicological and endocrine disruption studies focusing solely on this compound. Therefore, its specific effects and potency in these areas remain to be fully elucidated. The following table summarizes the known effects of related compounds.
| Compound | Organism/System Studied | Observed Effects |
| Dibenzothiophene (DBT) | Fish embryos | Embryotoxicity, developmental malformations. researchgate.net |
| 2,4,7-Trimethyldibenzothiophene | Human placental trophoblast cells | Disruption of steroidogenesis (increased estradiol output), potential for reproductive toxicity. nrel.gov |
| Alkylated PAHs (general) | Various organisms | Carcinogenic, mutagenic, and developmental toxicity. |
Development of Remediation Strategies for Sulfur Contamination
The removal of sulfur compounds, including this compound, from fossil fuels and contaminated environments is a critical aspect of environmental protection and the production of clean fuels. Several remediation strategies have been developed to address sulfur contamination.
Hydrodesulfurization (HDS) is the most common industrial process for removing sulfur from petroleum products. This catalytic process involves reacting the fuel with hydrogen at high temperature and pressure to cleave the carbon-sulfur bonds, converting the sulfur to hydrogen sulfide (B99878) (H₂S), which is then removed. However, HDS is less effective for removing sterically hindered dibenzothiophenes, such as those with alkyl groups at the 4 and 6 positions. The methyl groups in this compound can also present some steric hindrance, making it more challenging to remove by conventional HDS compared to unsubstituted dibenzothiophene.
Oxidative Desulfurization (ODS) is an alternative or complementary technology to HDS. In this process, the sulfur atoms in the dibenzothiophene molecules are oxidized to sulfoxides and then to sulfones using an oxidizing agent. The resulting sulfones are more polar than the original dibenzothiophenes and can be easily removed by solvent extraction or adsorption. nih.gov ODS can be effective for the removal of sterically hindered dibenzothiophenes that are resistant to HDS.
Bioremediation and Biodesulfurization (BDS) utilize microorganisms that can specifically cleave the C-S bonds in dibenzothiophenes without degrading the carbon skeleton of the fuel molecule. This process, often referred to as the "4S pathway," converts dibenzothiophene to 2-hydroxybiphenyl and sulfite (B76179). Several bacterial strains, including species of Pseudomonas and Rhodococcus, have been identified and studied for their ability to degrade dibenzothiophene and its alkylated derivatives. Bioremediation is a promising strategy for cleaning up soils and water contaminated with these sulfur compounds. mdpi.comnih.gov
Adsorption is another technique being explored for the removal of sulfur compounds. This involves the use of solid adsorbents with a high affinity for sulfur-containing molecules to selectively remove them from fuels.
The following table provides a comparative overview of these remediation strategies.
| Remediation Strategy | Principle | Advantages | Disadvantages |
| Hydrodesulfurization (HDS) | Catalytic reaction with hydrogen to form H₂S. | Mature and widely used technology. | Less effective for sterically hindered dibenzothiophenes; requires high temperature and pressure. |
| Oxidative Desulfurization (ODS) | Oxidation of sulfur to sulfoxides/sulfones, followed by removal. | Effective for HDS-refractory compounds; operates at milder conditions. | Requires an oxidizing agent and a subsequent separation step. |
| Bioremediation/Biodesulfurization (BDS) | Microbial degradation of sulfur compounds. | Environmentally friendly; high specificity. | Slower reaction rates; sensitivity of microorganisms to environmental conditions. |
| Adsorption | Selective removal by solid adsorbents. | Can be highly selective; potential for regeneration of adsorbents. | Adsorbent capacity and cost can be limiting factors. |
Q & A
Q. What analytical methods are recommended for detecting 2,4-dimethyldibenzothiophene in geological samples?
Gas chromatography-mass spectrometry (GC-MS) is the standard method, optimized using silica gel column chromatography for sample pre-fractionation. This approach effectively isolates alkyl dibenzothiophenes from complex matrices like crude oils and sediments . Calibration with internal standards (e.g., deuterated analogs) improves quantification accuracy.
Q. How can synthetic routes for this compound be optimized for laboratory-scale production?
Comparative studies of Friedel-Crafts alkylation and catalytic dehydrogenation highlight the latter as more efficient for introducing methyl groups onto the dibenzothiophene backbone. Reaction parameters (e.g., temperature, catalyst loading) must be adjusted to minimize byproducts like 4,6-dimethyldibenzothiophene, which shares similar retention times in chromatographic analysis .
Q. What are the key challenges in isolating this compound from co-eluting isomers?
High-resolution GC columns (e.g., DB-5MS) with polar stationary phases improve separation. Confirmatory analysis via retention index matching and tandem MS/MS fragmentation patterns is critical, as co-elution with 3,5- or 4,6-dimethyl isomers is common in environmental samples .
Advanced Research Questions
Q. How do steric effects influence the hydrodesulfurization (HDS) reactivity of this compound compared to its isomers?
The methyl groups at the 2- and 4-positions create steric hindrance, reducing accessibility to catalytic active sites. Kinetic studies on CoMo/Al₂O₃ catalysts show lower HDS rates for this compound compared to 4,6-DMDBT, necessitating tailored catalyst architectures (e.g., mesoporous supports) to enhance diffusion .
Q. What computational approaches predict the electronic properties of this compound for reactivity studies?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and Fukui functions to identify electrophilic/nucleophilic sites. For example, the sulfur atom in 2,4-DMDBT exhibits lower electron density than in dibenzothiophene, influencing oxidative desulfurization pathways .
Q. How can layered double hydroxide (LDH) catalysts be engineered for reusable oxidative desulfurization of this compound?
Optimizing metal ratios (e.g., Zn/Al or Ni/Al in LDHs) enhances Lewis acidity and active site density. Post-reaction regeneration via calcination (300–500°C) restores catalytic activity, achieving >90% conversion over multiple cycles .
Q. What mechanistic insights explain contradictory HDS performance data across different catalyst systems?
Discrepancies arise from variations in active phase composition (e.g., MoS₂ vs. WS₂ edge sites) and support interactions. Advanced characterization (HAADF-STEM, QEXAFS) reveals that mixed Mo-W phases improve sulfur extraction efficiency by modulating metal-sulfur bond strengths .
Q. How do sediment diagenetic conditions affect the distribution of this compound in geological archives?
Anaerobic, sulfate-rich environments promote dibenzothiophene methylation via microbial activity. Relative abundance ratios (e.g., 2,4-/4,6-DMDBT) serve as paleoenvironmental proxies, though thermal maturity corrections are required to avoid misinterpretation .
Q. What role do carbon-based supports play in enhancing HDS catalyst performance for refractory sulfur compounds?
Carbon nanotubes (CNTs) and graphene improve dispersion of NiMoW nanoclusters, increasing accessibility to sterically hindered molecules. The hydrophobic surface of carbon materials also mitigates competitive adsorption of aromatic hydrocarbons during HDS .
Q. How do ultrasonic irradiation conditions optimize oxidative-adsorptive desulfurization of this compound in fuel oils?
Ultrasonic cavitation enhances mass transfer of oxidants (e.g., H₂O₂) and promotes nanoparticle dispersion in MoO₃-SiO₂ nanocomposites. Response surface methodology (RSM) identifies optimal parameters (e.g., 40 kHz frequency, 60°C) for >95% sulfur removal .
Methodological Considerations
Q. How should researchers address discrepancies in reported catalytic activities for oxidative desulfurization?
Standardize testing conditions (e.g., model fuel composition, oxidant-to-substrate ratio) and employ kinetic modeling (e.g., pseudo-first-order rate constants) to normalize performance metrics. Cross-validate results using multiple characterization techniques (XRD, FTIR, BET) .
Q. What protocols ensure accurate quantification of this compound in thermally mature sedimentary rocks?
Combine Soxhlet extraction with accelerated solvent extraction (ASE) to maximize recovery. Correct for matrix effects using standard addition methods and validate with pyrolysis-GC-MS to account for thermal degradation artifacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
